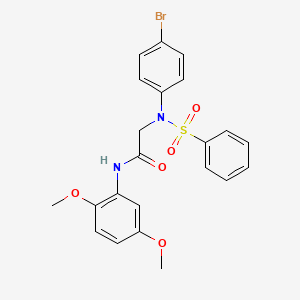
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide, also known as FMe-Cpx, is a chemical compound that has gained attention in the scientific community due to its potential for use in research applications. FMe-Cpx belongs to the class of cyclohexanecarboxamide compounds, which have been studied for their various biological activities. In
Wirkmechanismus
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide selectively binds to the pore-forming region of Kv3.1 channels and inhibits their activity by blocking the flow of potassium ions through the channel. This results in a reduction in the firing rate of neurons that express Kv3.1 channels, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in immune cells. This compound has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide in lab experiments is its selectivity for Kv3.1 channels, which allows for specific modulation of neuronal excitability. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the cost of synthesizing this compound can be prohibitive for some research labs.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide. One direction is to explore its potential use in treating neurological disorders such as epilepsy and chronic pain. Another direction is to investigate its anti-inflammatory and neuroprotective properties for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to optimize the synthesis method and improve the solubility and stability of this compound for more effective use in lab experiments.
In conclusion, this compound is a promising tool compound with potential applications in the field of neuroscience. Its selective inhibition of Kv3.1 channels allows for specific modulation of neuronal excitability, and its anti-inflammatory and neuroprotective properties make it a potential candidate for treating neurological disorders. While there are limitations to its use in lab experiments, further research could lead to improvements in its effectiveness and potential for clinical use.
Synthesemethoden
The synthesis of N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with 2-fluoro-4-methyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide has been studied for its potential use as a tool compound in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium ion channel, called Kv3.1, which is involved in regulating the firing rate of neurons. By inhibiting Kv3.1 activity, this compound can modulate neuronal excitability and potentially be used to study the underlying mechanisms of neurological disorders such as epilepsy, chronic pain, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZXEIJEMDNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)
![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)

![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)

![1-(3-chlorophenyl)-4-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6022451.png)
![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)
![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)

![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)